

trans-2-Fluorocyclopropanecarboxylic acid structural analysis and confirmation

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Compound of Interest

Compound Name:	<i>trans-2-Fluorocyclopropanecarboxylic acid</i>
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An In-depth Technical Guide: Structural Analysis and Confirmation of **trans-2-Fluorocyclopropanecarboxylic Acid**

Abstract

This technical guide provides a comprehensive framework for the definitive structural and stereochemical confirmation of **trans-2-Fluorocyclopropanecarboxylic acid**, a molecule of significant interest in medicinal chemistry. Fluorinated cyclopropanes are privileged scaffolds in drug development, prized for their ability to impart unique conformational constraints and metabolic stability. Consequently, unambiguous structural verification is paramount. This document moves beyond a simple listing of techniques, offering a self-validating, integrated analytical workflow. We will explore the causality behind the selection of specific NMR experiments (^1H , ^{13}C , ^{19}F , and 2D), Mass Spectrometry, and Infrared Spectroscopy. Furthermore, we will demonstrate how computational chemistry serves as a powerful predictive tool to corroborate experimental findings. Each section includes field-proven protocols and expert insights, designed for researchers, scientists, and drug development professionals to establish molecular integrity with the highest degree of confidence.

Introduction: The Significance of a Constrained Scaffold

The incorporation of a cyclopropane ring into a molecular scaffold is a widely used strategy in drug design to lock in a specific conformation, thereby optimizing binding affinity for a biological target. When combined with fluorine—an element known for its ability to modulate pKa, improve metabolic stability, and enhance membrane permeability—the resulting 2-fluorocyclopropane motif becomes a highly valuable building block. **trans-2-Fluorocyclopropanecarboxylic acid** is a key intermediate in the synthesis of various active pharmaceutical ingredients.^{[1][2]}

The critical challenge lies in confirming the trans stereochemistry, as the cis and trans isomers possess distinct three-dimensional shapes that can lead to dramatically different pharmacological activities. This guide outlines a multi-pronged analytical approach that, when used in concert, provides an unassailable confirmation of the target structure.

Core Analytical Techniques for Structural Elucidation

The definitive confirmation of **trans-2-Fluorocyclopropanecarboxylic acid** relies on the synergistic interpretation of data from several spectroscopic techniques. No single method is sufficient; instead, their combined power provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this molecule. The key is to leverage a combination of ¹H, ¹³C, and ¹⁹F NMR, supported by two-dimensional experiments.

- ¹H NMR is used to identify all proton environments and, crucially, to determine the relative stereochemistry through proton-proton coupling constants (³JHH). The coupling between the protons at C1 and C2 (H1 and H2) is expected to be significantly smaller for the trans isomer compared to the cis isomer due to the dihedral angle relationship.
- ¹⁹F NMR provides a direct and highly sensitive window into the fluorine environment.^[3] The large chemical shift dispersion of ¹⁹F makes it an excellent probe.^{[4][5]} The fluorine signal will be split by adjacent protons (H1, H2, and the geminal H3), and the magnitude of these couplings (JHF) provides further structural proof.^{[6][7]}

- ^{13}C NMR confirms the number of unique carbon atoms (four in this case) and their chemical environments. The carbon directly attached to the fluorine (C2) will exhibit a large one-bond coupling ($^1\text{J}_{\text{CF}}$), appearing as a distinct doublet in the proton-coupled spectrum, providing unambiguous evidence of the C-F bond.[8]
- 2D NMR (COSY, HSQC, HMBC) is employed to assemble the molecular puzzle. COSY confirms the H1-H2-H3 coupling network. HSQC correlates each proton to its directly attached carbon. HMBC reveals longer-range correlations (e.g., from the cyclopropane protons to the carbonyl carbon), confirming the overall molecular framework.

The following table summarizes the expected NMR data for **trans-2-Fluorocyclopropanecarboxylic acid**.

Analysis	Parameter	Expected Value	Assignment & Rationale
¹ H NMR	Chemical Shift (δ)	~4.5 - 4.9 ppm	H2 (CHF)
Multiplicity	ddd (doublet of doublet of doublets)	Coupled to F, H1, and H3.	
Coupling (J)	~60-65 Hz (¹ JHF), ~3-5 Hz (³ JHH, trans), ~7-9 Hz (² JHH, geminal)	Large coupling to fluorine is characteristic. Small ³ JHH is indicative of the trans relationship.	
Chemical Shift (δ)	~2.0 - 2.4 ppm	H1 (CH-COOH)	
Multiplicity	m (multiplet)	Coupled to H2 and H3.	
Chemical Shift (δ)	~1.4 - 1.8 ppm	H3 (CH ₂)	
Multiplicity	m (multiplet)	Two non-equivalent protons coupled to H1 and H2.	
¹³ C NMR	Chemical Shift (δ)	~175 - 180 ppm	C4 (COOH)
Chemical Shift (δ)	~75 - 80 ppm (d, ¹ JCF ≈ 240-250 Hz)	C2 (CHF)	
Chemical Shift (δ)	~20 - 25 ppm	C1 (CH-COOH)	
Chemical Shift (δ)	~15 - 20 ppm	C3 (CH ₂)	
¹⁹ F NMR	Chemical Shift (δ)	~ -200 to -225 ppm	F
Multiplicity	ddd	Coupled to H2, H1, and H3.	

- Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) for ^1H and ^{13}C referencing. For ^{19}F NMR, an external reference like CFCl_3 or a sealed capillary of hexafluorobenzene can be used.[9]
- Acquisition:
 - Acquire a standard 1D ^1H spectrum.
 - Acquire a proton-decoupled 1D ^{13}C spectrum.
 - Acquire a proton-decoupled 1D ^{19}F spectrum.[10]
 - Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters. Optimize the HMBC experiment for an expected long-range coupling of 8 Hz.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry serves to confirm the molecular weight and provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical. It provides an exact mass that can be used to confirm the elemental composition ($\text{C}_4\text{H}_5\text{FO}_2$). The measured mass should be within 5 ppm of the calculated theoretical mass. Common fragmentation pathways for cyclopropanecarboxylic acids include the loss of the carboxyl group or ring-opening, which can be diagnostic.[11][12]

Analysis	Parameter	Expected Value (m/z)	Identity
HRMS (ESI-)	Exact Mass	103.0195	$[M-H]^-$ (Calculated for $C_4H_4FO_2^-$: 103.0195)
GC-MS (EI)	Molecular Ion	104	$[M]^+$
Fragment	85		$[M - F + H]^+$ or $[M - OH]^+$
Fragment	59		$[M - COOH]^+$
Fragment	45		$[COOH]^+$

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Data Acquisition: Acquire data in negative ion mode to observe the $[M-H]^-$ ion, which is typically stable for carboxylic acids.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward method to verify the presence of key functional groups.

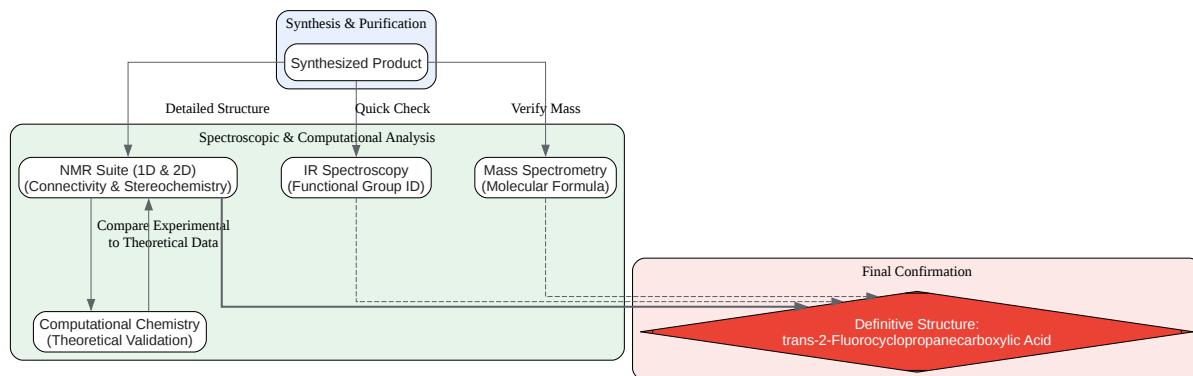
For this molecule, two features are paramount: the very broad O-H stretching vibration characteristic of a hydrogen-bonded carboxylic acid, and the sharp, strong carbonyl (C=O) stretch.[13][14] The presence of these two absorptions provides immediate, albeit non-stereospecific, evidence for the successful synthesis of the target functional groups.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
Carboxylic Acid	O-H Stretch	2500 - 3300 (very broad)
Carbonyl	C=O Stretch	1680 - 1720 (strong, sharp)
C-F Bond	C-F Stretch	1000 - 1100

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. A background scan of the clean crystal should be taken first.

Integrated Structural Confirmation Workflow

The true power of this analytical approach lies in integrating the data from each technique into a cohesive and self-validating conclusion. The workflow below illustrates this logical progression.



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Caption: Integrated workflow for structural confirmation.

This workflow demonstrates how preliminary checks with IR and MS validate the synthesis, while the comprehensive NMR analysis, corroborated by computational predictions, provides the definitive structural and stereochemical proof.

The Role of Computational Chemistry

To further increase confidence in the trans assignment, computational methods can be employed.

Using Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311G level), one can build both the trans and cis isomers in silico.^[15] A geometry optimization will find the lowest

energy conformation for each.[16][17] Subsequently, NMR shielding constants and coupling constants can be calculated. The predicted NMR spectrum for the trans isomer should show strong agreement with the experimental data, while the predicted spectrum for the cis isomer will show significant deviations, particularly in the key H1-H2 coupling constant. This provides powerful, independent evidence for the trans configuration.

- Structure Building: Build 3D models of both cis- and **trans-2-Fluorocyclopropanecarboxylic acid**.
- Conformational Search: Perform a conformational search to identify the global minimum energy structure for each isomer.[17]
- Optimization & Frequency: Perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/aug-cc-pVTZ).[15]
- NMR Calculation: Using the optimized geometry, perform an NMR calculation (e.g., GIAO method) to predict chemical shifts and coupling constants.
- Comparison: Compare the calculated data for both isomers against the experimental results.

The Gold Standard: X-ray Crystallography

When all other methods are ambiguous or when absolute, undeniable proof is required (e.g., for a regulatory filing), single-crystal X-ray diffraction is the ultimate arbiter of structure.[18][19] If a suitable single crystal of the compound can be grown, this technique provides a direct visualization of the atomic positions in three-dimensional space, leaving no doubt as to the connectivity and stereochemistry.[20][21]

Conclusion

The structural confirmation of **trans-2-Fluorocyclopropanecarboxylic acid** is a critical step in its application for pharmaceutical development. A rigorous and multi-faceted analytical strategy is not merely recommended; it is essential for ensuring scientific integrity. By integrating high-resolution mass spectrometry for molecular formula confirmation, infrared spectroscopy for functional group identification, and a comprehensive suite of 1D and 2D NMR experiments for detailed structural and stereochemical elucidation, a high degree of confidence can be achieved. This confidence is further solidified when experimental NMR data is shown to

correlate strongly with theoretical values predicted by computational chemistry. This self-validating workflow ensures that researchers and drug developers can proceed with a molecular entity whose identity is established beyond reproach.

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